molecular formula C9H12N2O2S B3160395 Ethyl 2-(2-pyrazinylsulfanyl)propanoate CAS No. 866042-21-9

Ethyl 2-(2-pyrazinylsulfanyl)propanoate

Cat. No.: B3160395
CAS No.: 866042-21-9
M. Wt: 212.27 g/mol
InChI Key: WIZNUAZBKWKOSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-pyrazinylsulfanyl)propanoate is an organic compound with the molecular formula C9H12N2O2S It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-pyrazinylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-pyrazinylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution of 2-chloropyrazine with ethyl 2-mercaptopropanoate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-pyrazinylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted pyrazine derivatives

Scientific Research Applications

Ethyl 2-(2-pyrazinylsulfanyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-pyrazinylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Ethyl 2-(2-pyrazinylsulfanyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-thiazolylsulfanyl)propanoate: Similar structure but contains a thiazole ring instead of a pyrazine ring.

    Ethyl 2-(2-pyridylsulfanyl)propanoate: Contains a pyridine ring instead of a pyrazine ring.

    Ethyl 2-(2-benzothiazolylsulfanyl)propanoate: Contains a benzothiazole ring, which is a fused ring system.

The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-pyrazin-2-ylsulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-3-13-9(12)7(2)14-8-6-10-4-5-11-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZNUAZBKWKOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294112
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-21-9
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-pyrazinylthio)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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